

Evaluating the Selectivity of M4K2234: A Kinase Inhibitor Profile Comparison

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the kinase selectivity of **M4K2234**, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. The data presented here has been compiled from publicly available resources to offer an objective comparison of **M4K2234**'s performance against a panel of kinases and in comparison to other known ALK inhibitors.

Executive Summary

M4K2234 is a highly selective, orally available small molecule inhibitor of ALK1 and ALK2, with in vitro IC50 values of 7 nM and 14 nM, respectively[1]. Its high selectivity is a critical attribute for a chemical probe and a potential therapeutic agent, minimizing off-target effects and associated toxicities. This guide summarizes the inhibitory activity of **M4K2234** against its primary targets and a range of other kinases, details the experimental methodologies used for these assessments, and provides a comparative analysis with other ALK inhibitors.

Data Presentation M4K2234 In Vitro Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) of M4K2234 against its primary targets, ALK1 and ALK2, and key off-target kinases from the Activin Receptor-Like Kinase family and TNIK. This data was generated using in vitro radiometric kinase assays.



Kinase Target	In Vitro IC50 (nM)
ALK1 (ACVRL1)	7[1]
ALK2 (ACVR1)	14[1]
ALK3 (BMPR1A)	168
ALK4 (ACVR1B)	1660
ALK5 (TGFBR1)	1950
ALK6 (BMPR1B)	88
TNIK	41

M4K2234 Cellular Target Engagement

The potency of **M4K2234** was also assessed in a cellular context using the NanoBRET[™] Target Engagement assay. This assay measures the ability of the compound to engage its target within intact cells.

Kinase Target	Cellular IC50 (nM)
ALK1	83
ALK2	13

Kinome-wide Selectivity Profile

M4K2234 was profiled against a panel of 375 protein kinases at a concentration of 1 μ M. The results demonstrated high selectivity, with TNIK being the only significant off-target kinase identified at this concentration[2]. This broad screening is crucial for identifying potential off-target interactions that could lead to unexpected biological effects or toxicity.

Comparison with Other ALK Inhibitors

The selectivity of **M4K2234** is a significant advantage over other commonly used ALK inhibitors, such as LDN-193189 and K02288. The following table provides a comparison of the in vitro IC50 values for these compounds against a panel of ALK kinases.



Kinase Target	M4K2234 IC50 (nM)	LDN-193189 IC50 (nM)	K02288 IC50 (nM)
ALK1	7[1]	~1-2[3]	~1-2[3]
ALK2	14[1]	~1-2[3]	~1-2[3]
ALK3	168	~5-34[3]	~5-34[3]
ALK5	1950	~110[4]	321[3]
ALK6	88	~5-34[3]	~5-34[3]

Experimental Protocols In Vitro Radiometric Kinase Assay

The in vitro inhibitory potency of **M4K2234** was determined using a radiometric kinase assay, a gold-standard method for quantifying kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ -³²P]ATP or [γ -³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

General Protocol:

- Reaction Setup: The kinase, a suitable substrate (peptide or protein), and the test compound (M4K2234) are incubated in a reaction buffer containing Mg²⁺.
- Initiation: The kinase reaction is initiated by the addition of a mixture of non-radioactive ATP and [y-32P]ATP or [y-33P]ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure accurate determination of competitive inhibition.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is commonly achieved by spotting the



reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove unbound ATP[5].

- Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
- Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

The cellular target engagement of **M4K2234** was quantified using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay.

Principle: This assay measures the binding of a small molecule to a target protein within living cells. It utilizes a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. When the tracer is bound to the NanoLuc®-fusion protein, energy transfer occurs from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

General Protocol:

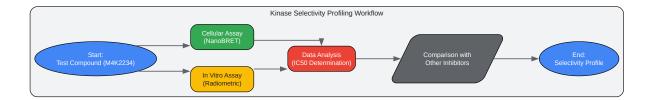
- Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the full-length kinase target fused to NanoLuc® luciferase.
- Compound and Tracer Addition: The transfected cells are seeded into an assay plate. A fixed concentration of the cell-permeable fluorescent tracer and varying concentrations of the test compound (M4K2234) are added to the cells.
- Equilibration: The cells are incubated to allow the compound and tracer to reach binding equilibrium with the target protein.
- Signal Detection: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor (to reduce background signal) are added. The BRET signal is measured using a



plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

 Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The data is then normalized to vehicle controls, and IC50 values are determined from the resulting dose-response curves.

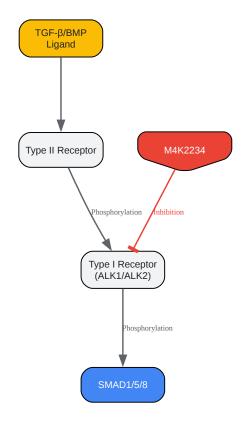
Mandatory Visualization

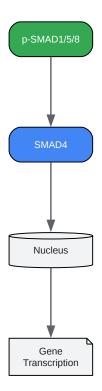


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Caption: Experimental workflow for evaluating M4K2234's kinase selectivity.







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Caption: Simplified TGF-β/BMP signaling pathway and the inhibitory action of M4K2234.



Caption: M4K2234's primary targets and key off-targets with in vitro IC50 values.

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